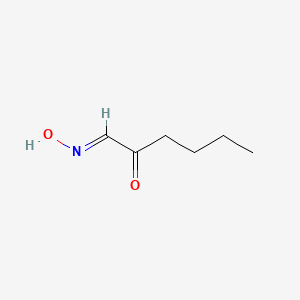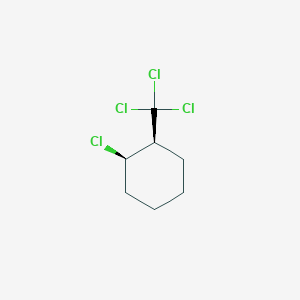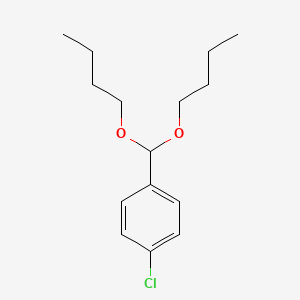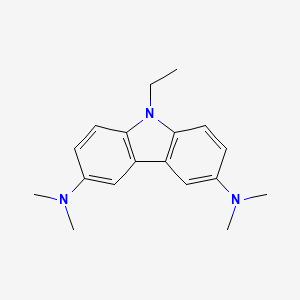![molecular formula C6H15ClO2Si B14630799 Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- CAS No. 54710-43-9](/img/structure/B14630799.png)
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is a chemical compound with the molecular formula C₆H₁₅ClSi and a molecular weight of 150.722. It is also known by other names such as tert-Butylchlorodimethylsilane and tert-Butyldimethylsilyl chloride . This compound is commonly used in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, and thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can undergo oxidation to form silanols and other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: The major products are silanes with different substituents depending on the nucleophile used.
Reduction Reactions: The major products are silanes with reduced substituents.
Oxidation Reactions: The major products are silanols and other oxidized silanes.
Aplicaciones Científicas De Investigación
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It is employed in the modification of biomolecules for various biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it an effective reagent in organic synthesis. The compound can also act as a hydride donor or radical H-donor in reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, chlorodimethyl (tert-butyl)-
- tert-Butylchlorodimethylsilane
- tert-Butyldimethylchlorosilane
- tert-Butyldimethylsilyl chloride
- Dimethyl-tert-butylchlorosilane
- t-Butyldimethylchlorosilane
- t-Butyldimethylsilylchloride
- Silane, t-butylchlorodimethyl-
- 2-(Chlorodimethylsilyl)-2-methylpropane
- Chloro (1,1-dimethylethyl)dimethylsilane
- Chloro-tert-butyldimethylsilane
- TBDMS chloride
Uniqueness
Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl- is unique due to its ability to act as a versatile reagent in organic synthesis. Its strong affinity for oxygen and fluorine makes it particularly useful in the formation of stable siloxane bonds. Additionally, its use as a protecting group for alcohols and amines sets it apart from other similar compounds.
Propiedades
Número CAS |
54710-43-9 |
|---|---|
Fórmula molecular |
C6H15ClO2Si |
Peso molecular |
182.72 g/mol |
Nombre IUPAC |
tert-butylperoxy-chloro-dimethylsilane |
InChI |
InChI=1S/C6H15ClO2Si/c1-6(2,3)8-9-10(4,5)7/h1-5H3 |
Clave InChI |
ZPULVKRLQASCHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OO[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)



![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)


